N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine-carboxamide scaffold. The 2-methoxyphenyl group enhances lipophilicity and may influence receptor binding through π-π stacking or hydrogen bonding. The methyl substitution on the triazole ring likely improves metabolic stability by reducing oxidative degradation.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-23-15-14(21-22-23)16(19-11-18-15)24-7-9-25(10-8-24)17(26)20-12-5-3-4-6-13(12)27-2/h3-6,11H,7-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCSLQVXDKAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity. This is evidenced by the reduced expression of ER stress markers and apoptosis markers in human neuronal cells.
Action Environment
While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other compounds can influence the action of pharmaceutical compounds
Analyse Biochimique
Biochemical Properties
N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation. This compound interacts with CDK2, leading to the inhibition of the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogues
Table 1: Structural and Physicochemical Properties
Pharmacological Implications
- Target Selectivity: The triazolo-pyrimidine core may favor ATP-binding pockets in kinases, while benzo[b][1,4]oxazin-3-one derivatives (e.g., 28) could target enzymes with larger hydrophobic pockets due to their flexible propanoyl linkers .
- Metabolic Stability: The methyl group on the triazole ring in the target compound may reduce CYP450-mediated oxidation compared to the unsubstituted oxazinone rings in 28-29b .
NMR and Electronic Environment Analysis
- The target compound’s methoxy group (δ ~3.8–4.0 ppm in $^1$H-NMR) likely induces electron-donating effects, stabilizing aromatic interactions. In contrast, compound 28 ’s O-CH$_2$-CO group (δ 4.59 ppm) introduces electron-withdrawing character, altering binding kinetics .
- Compound 29a ’s pyridin-3-yl group (δ 8.48–8.40 ppm) may engage in hydrogen bonding with Asp/Glu residues, a feature absent in the target compound’s methoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
